The presence of a bromine atom (Br) makes 1-Bromo-2-(tert-Butyl)benzene a potential reactant in organic synthesis. Bromine can be readily substituted for other functional groups through various reactions, allowing for the creation of more complex molecules. PubChem, 1-Bromo-2-(tert-Butyl)benzene:
1-Bromo-2-(tert-Butyl)benzene is an organic compound with the molecular formula and a molecular weight of approximately 213.114 g/mol. The compound features a bromine atom attached to the second carbon of a benzene ring, which also carries a tert-butyl group at the first position. This structural arrangement contributes to its unique chemical properties and reactivity. The compound is identified by the CAS Registry Number 7073-99-6 and has various applications in organic synthesis and industrial processes .
1-Bromo-2-(tert-Butyl)benzene can be synthesized through several methods:
The compound serves multiple purposes across various fields:
Studies have suggested that 1-Bromo-2-(tert-Butyl)benzene interacts with specific enzymes and receptors within biological systems. These interactions may influence metabolic pathways or exhibit inhibitory effects on certain biological processes. Further research is necessary to elucidate these interactions fully and explore potential therapeutic uses .
Several compounds share structural similarities with 1-Bromo-2-(tert-Butyl)benzene. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
1-Bromo-2-(tert-Butyl)benzene | C10H13Br | Tert-butyl group enhances stability and reactivity |
1-Bromo-3-(tert-Butyl)benzene | C10H13Br | Different substitution pattern affects reactivity |
1-Bromo-4-(tert-Butyl)benzene | C10H13Br | Para substitution leads to different electrophilic behavior |
1-Bromo-2-methylbenzene | C8H9Br | Lacks tert-butyl group; less steric hindrance |
1-Bromoethylbenzene | C9H9Br | Different functional group; alters reactivity |
The presence of the tert-butyl group in 1-Bromo-2-(tert-Butyl)benzene significantly influences its chemical behavior compared to other similar compounds, making it particularly valuable in synthetic chemistry and industrial applications .